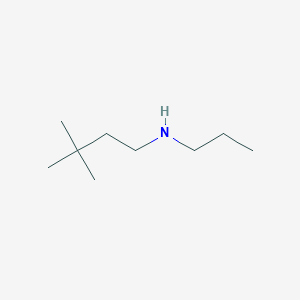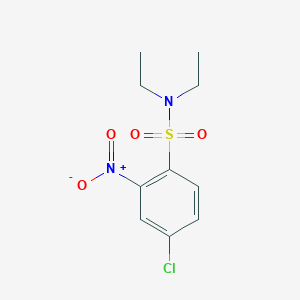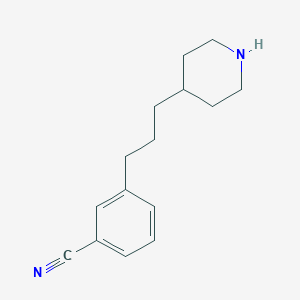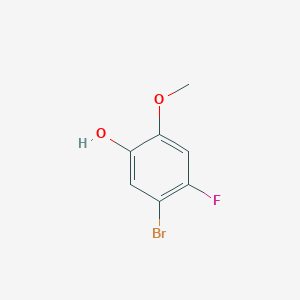
3,3-dimethyl-N-propylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-N-propylbutan-1-amine is an organic compound with the molecular formula C9H21N It is a derivative of butan-1-amine, where the amine group is substituted with a 3,3-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-propylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutan-1-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,3-dimethylbutan-1-amine and propyl halide (e.g., propyl chloride or propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The continuous flow process involves the following steps:
Raw Materials: Continuous feeding of 3,3-dimethylbutan-1-amine and propyl halide into the reactor.
Catalyst: Use of a suitable catalyst to enhance the reaction rate.
Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize yield.
Separation and Purification: Continuous separation of the product from the reaction mixture and purification using techniques like distillation.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-N-propylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of quaternary ammonium salts.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-N-propylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-N-propylbutan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling effects.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
3,3-Dimethyl-N-propylbutan-1-amine can be compared with other similar compounds such as:
3,3-Dimethylbutan-1-amine: Lacks the propyl group, resulting in different chemical and biological properties.
N-Propylbutan-1-amine: Lacks the 3,3-dimethyl substitution, leading to variations in reactivity and applications.
3,3-Dimethyl-N-methylbutan-1-amine:
Propiedades
Fórmula molecular |
C9H21N |
|---|---|
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-5-7-10-8-6-9(2,3)4/h10H,5-8H2,1-4H3 |
Clave InChI |
WWIQARQMNSVSAL-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)




![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)


![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
